N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HS-276 is a highly selective, orally active inhibitor of transforming growth factor-beta activated kinase 1 (TAK1). It has shown significant inhibition of TAK1 with a Ki value of 2.5 nM . This compound is primarily used in scientific research, particularly in the study of rheumatoid arthritis due to its potent anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
HS-276 is synthesized through a series of chemical reactions involving various reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the formation of a complex molecular structure with high selectivity and potency .
Industrial Production Methods
The industrial production of HS-276 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in a solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .
Chemical Reactions Analysis
Types of Reactions
HS-276 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving HS-276 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions involving HS-276 are typically derivatives of the original compound, with modifications to its molecular structure to enhance its selectivity and potency .
Scientific Research Applications
HS-276 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of TAK1 and other kinases.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Explored as a potential therapeutic agent for rheumatoid arthritis and other inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
HS-276 exerts its effects by inhibiting TAK1, a key kinase involved in the regulation of inflammatory responses. By blocking TAK1, HS-276 reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . This inhibition leads to a decrease in inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Darizmetinib: An MKK4 inhibitor that enhances MKK7 and JNK1 signaling pathways.
GS-444217: A selective ATP-competitive inhibitor of apoptosis signal-regulating kinase 1 (ASK1).
TC ASK 10: A potent, selective, and orally active inhibitor of ASK1.
Uniqueness of HS-276
HS-276 is unique due to its high selectivity and potency as a TAK1 inhibitor. Its ability to significantly inhibit TAK1 and other kinases at low concentrations makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
2767422-72-8 |
---|---|
Molecular Formula |
C24H29N5O2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-N-[6-(piperidin-1-ylmethyl)-1-propylbenzimidazol-2-yl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H29N5O2/c1-2-11-29-21-14-17(16-28-12-4-3-5-13-28)9-10-20(21)26-24(29)27-23(31)19-8-6-7-18(15-19)22(25)30/h6-10,14-15H,2-5,11-13,16H2,1H3,(H2,25,30)(H,26,27,31) |
InChI Key |
NPEMHKSMWPZEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)CN3CCCCC3)N=C1NC(=O)C4=CC=CC(=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.